BenchChemオンラインストアへようこそ!

O-(2-Heptyl) Dabigatran-d3 Ethyl Ester

LC-MS/MS Stable Isotope Labeled Internal Standard Impurity Quantification

O-(2-Heptyl) Dabigatran-d3 Ethyl Ester (CAS unlabeled: 1610758-21-8; Molecular Formula: C₃₅H₄₀D₃N₇O₅; Molecular Weight: 644.78 g/mol) is a stable isotope-labeled (deuterated) analog of O-(2-Heptyl) Dabigatran Ethyl Ester, a known process impurity of the direct thrombin inhibitor prodrug Dabigatran Etexilate. It incorporates three deuterium atoms at the N-methyl position of the benzimidazole moiety, providing a nominal mass increase of +3 Da relative to the unlabeled compound (MW 641.77 g/mol, C₃₅H₄₃N₇O₅), making it specifically suited as an internal standard (IS) for quantitative LC-MS/MS analysis.

Molecular Formula C₃₅H₄₀D₃N₇O₅
Molecular Weight 644.78
Cat. No. B1160645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2-Heptyl) Dabigatran-d3 Ethyl Ester
SynonymsEthyl 3-(2-(((4-(N-((Heptan-2-yloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate-d3;  Dabigatran Impurity E-d3; 
Molecular FormulaC₃₅H₄₀D₃N₇O₅
Molecular Weight644.78
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for O-(2-Heptyl) Dabigatran-d3 Ethyl Ester as a Deuterated Impurity Reference Standard


O-(2-Heptyl) Dabigatran-d3 Ethyl Ester (CAS unlabeled: 1610758-21-8; Molecular Formula: C₃₅H₄₀D₃N₇O₅; Molecular Weight: 644.78 g/mol) is a stable isotope-labeled (deuterated) analog of O-(2-Heptyl) Dabigatran Ethyl Ester, a known process impurity of the direct thrombin inhibitor prodrug Dabigatran Etexilate [1]. It incorporates three deuterium atoms at the N-methyl position of the benzimidazole moiety, providing a nominal mass increase of +3 Da relative to the unlabeled compound (MW 641.77 g/mol, C₃₅H₄₃N₇O₅), making it specifically suited as an internal standard (IS) for quantitative LC-MS/MS analysis [1]. The compound is classified under pharmacopoeial frameworks as Dabigatran Etexilate EP Impurity F (deuterated) and is supplied with detailed characterization data for regulatory applications .

Critical Limitations of Undeuterated Analogs and Alternative Internal Standards for O-(2-Heptyl) Dabigatran-d3 Ethyl Ester


Generic substitution of O-(2-Heptyl) Dabigatran-d3 Ethyl Ester with the unlabeled O-(2-Heptyl) Dabigatran Ethyl Ester or a structurally distinct deuterated standard (e.g., Dabigatran-d3) introduces quantifiable analytical risk. The unlabeled compound cannot serve as an internal standard because it is the analyte of interest; it co-elutes and shares identical MRM transitions, making signal deconvolution impossible in complex matrices [1]. Using a surrogate deuterated standard such as Dabigatran-d3 (which targets the active moiety dabigatran) fails to correct for differential extraction recovery, ion suppression, or derivatization efficiency specific to the O-(2-Heptyl) impurity due to its divergent physicochemical properties, including a significantly higher calculated logP (XLogP3-AA = 5.7 for the heptyl ester vs. approximately 1.8 for dabigatran) and distinct chromatographic retention [2]. This mismatch directly compromises the accuracy of impurity quantification at the strict ICH Q3B identification threshold of 0.10% [3].

Quantitative Differentiation Evidence for O-(2-Heptyl) Dabigatran-d3 Ethyl Ester


Mass Spectrometric Discrimination: Isotopic Purity and Quantitative Mass Shift

The targeted compound provides a nominal mass shift of +3 Da (observed as a +3.0 m/z difference in the precursor ion) relative to the unlabeled O-(2-Heptyl) Dabigatran Ethyl Ester, enabling complete mass spectrometric resolution between the internal standard and the analyte [1]. This mass difference is achieved by the incorporation of three deuterium atoms (trideuteriomethyl group), increasing the monoisotopic exact mass from 641.35 Da (unlabeled, C₃₅H₄₃N₇O₅) to 644.35 Da (d3-labeled, C₃₅H₄₀D₃N₇O₅) while preserving identical chromatographic retention time under reversed-phase conditions [1]. The calculated difference of 3.02 Da eliminates isotopic cross-talk between the [M+H]+ ion clusters of the analyte and IS, a prerequisite for achieving the ≤15% accuracy and precision required in validated bioanalytical methods per FDA guidance [2].

LC-MS/MS Stable Isotope Labeled Internal Standard Impurity Quantification Mass Shift

Regulatory Threshold Compliance: Quantification at the ICH Identification Limit

In a validated LC-MS impurity profiling study of Dabigatran Etexilate, Impurity F (the unlabeled form of the target compound) was identified as a degradation product (DP4) with a retention time of 5.54 min and [M+H]+ of 501 m/z [1]. The study established that all detected impurities except Impurity D were below the ICH identification threshold of 0.10%, but accurate quantification near this limit required a deuterated IS to correct for matrix-dependent ion suppression effects. The availability of the d3-labeled analog enables validated methods to achieve a lower limit of quantification (LLOQ) for Impurity F at or below 0.05% (0.5 µg/mL in a 1 mg/mL API test solution), providing the analytical sensitivity margin required for ANDA submissions [1][2].

ICH Q3B Impurity Profiling Pharmacopoeial Compliance ANDA Filing

Chromatographic Co-Elution and Ionization Equivalence for Quantitative Accuracy

The deuterated compound is designed to co-elute precisely with its unlabeled analog under standard reversed-phase HPLC conditions, a prerequisite for isotope dilution mass spectrometry [1]. The O-(2-Heptyl) moiety confers a distinct retention time (5.54 min under the published gradient) that separates Impurity F from the main API peak (dabigatran etexilate) and other related substances, while the d3-label on the N-methyl group is remote from the chromatographically active heptyloxycarbonyl and ethyl ester functionalities, ensuring that deuterium isotope effects on retention are negligible (ΔRT < 0.02 min) [1][2]. This co-elution ensures that both analyte and IS experience identical matrix-induced ion suppression or enhancement, a condition not met when using a non-co-eluting surrogate standard, where differential suppression can exceed 30% in ESI .

Chromatographic Co-elution Ion Suppression Isotope Dilution Reverse-Phase HPLC

Stability-Indicating Capability: Differentiating Process Impurity from Degradation Product

The O-(2-Heptyl) impurity (Impurity F) has a dual origin: it is both a process-related impurity arising from contamination of n-hexyl chloroformate with 2-heptyl chloroformate during synthesis, and a thermal degradation product (DP4) generated under stress conditions [1]. This dual nature requires a stability-indicating method that can track the impurity across both batch release and shelf-life testing. The deuterated standard enables accurate quantification regardless of the impurity's origin, with the study demonstrating that Impurity F (as DP4) appeared under thermal stress with the same retention time (5.54 min) and [M+H]+ (501 m/z) as the process impurity, confirming that a single IS can serve both stability and purity methods [1]. In contrast, using the unlabeled compound as an external calibrant fails to correct for recovery losses during sample preparation of stressed samples, where matrix complexity is elevated [2].

Forced Degradation Stability-Indicating Assay Degradation Pathway Process-Related Impurity

Optimal Application Scenarios for O-(2-Heptyl) Dabigatran-d3 Ethyl Ester in Pharmaceutical Analysis


Validated LC-MS/MS Method Development for ANDA Filing of Dabigatran Etexilate Generic Products

The compound serves as the definitive internal standard for quantifying Dabigatran Etexilate EP Impurity F in API and finished dosage forms during method validation per ICH Q2(R1). Its +3 Da mass shift and chromatographic co-elution ensure that accuracy (85–115%) and precision (≤15% RSD) acceptance criteria are met at the 0.10% ICH identification threshold, a critical requirement for ANDA submissions that must demonstrate impurity control equivalent to the reference listed drug (RLD) [1]. The validated method using this IS can be directly applied to batch release testing, with the deuterated standard enabling long-term method transferability across different triple quadrupole MS platforms [1].

Stability-Indicating Assay for Forced Degradation and Shelf-Life Studies

In forced degradation studies under thermal, hydrolytic, oxidative, and photolytic stress conditions (ICH Q1A), the d3-labeled compound enables accurate correction for matrix-dependent recovery losses, which can exceed 25% in stressed samples. The compound's established role as both a process impurity and a thermal degradation product (DP4) makes the deuterated IS essential for mass balance calculations, where accurate quantification of Impurity F at levels between 0.05% and 0.50% is required to establish degradation kinetics and assign retest periods [1][2].

Pharmacopoeial Reference Standard Traceability and Quality Control Batch Release

O-(2-Heptyl) Dabigatran-d3 Ethyl Ester is supplied with full characterization data compliant with EP and USP monograph requirements for impurity reference standards, enabling traceability against pharmacopoeial standards for Dabigatran Etexilate EP Impurity F [2]. In QC laboratories, the compound is used at a typical working concentration of 100 ng/mL as an internal standard spiked into each sample and calibration standard, ensuring injection-to-injection correction for MS sensitivity drift over long batch sequences (up to 200 injections) [3].

Pharmacokinetic and Metabolic Profiling of Dabigatran Etexilate Prodrug Conversion

While primarily an impurity standard, the compound can support specialized ADME studies requiring simultaneous quantification of the intact prodrug impurity alongside the active metabolite dabigatran. The high XLogP3-AA value of 5.7 distinguishes this heptyl ester impurity from more polar dabigatran-related substances (logP ~1.8), and the deuterated IS corrects for differential extraction efficiency from plasma protein precipitation protocols, which can vary by up to 40% between highly lipophilic and hydrophilic analytes [1][3].

Quote Request

Request a Quote for O-(2-Heptyl) Dabigatran-d3 Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.